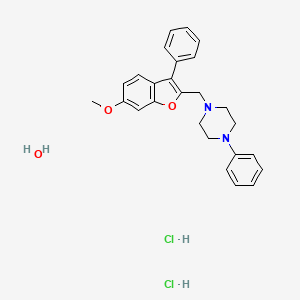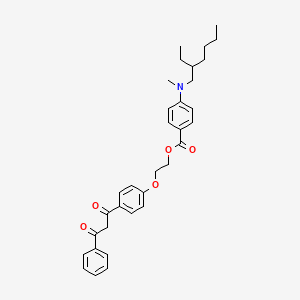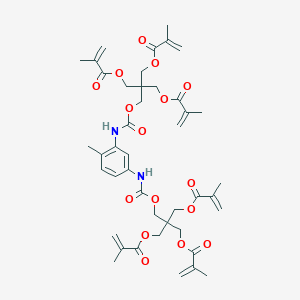
(2-Cyanoethyl)trimethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyanoethyl)trimethylammonium chloride is a quaternary ammonium compound with the chemical formula C_6H_{12}ClN. It is known for its utility in various chemical reactions and industrial applications. The compound features a cyano group (-CN) attached to an ethyl chain, which is further bonded to a trimethylammonium group. This structure imparts unique chemical properties, making it valuable in synthetic chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: (2-Cyanoethyl)trimethylammonium chloride can be synthesized through several methods. One common approach involves the reaction of trimethylamine with acrylonitrile, followed by quaternization with methyl chloride. The reaction typically proceeds under mild conditions, often in an aqueous or alcoholic medium, and requires careful control of temperature and pH to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high throughput. The process involves the same basic chemical reactions but is optimized for large-scale production, including the use of catalysts and automated systems to monitor and adjust reaction parameters in real-time.
化学反应分析
Types of Reactions: (2-Cyanoethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group under hydrogenation conditions.
Oxidation Reactions: The compound can be oxidized to form different functional groups, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted amines or thiols.
Reduction: Primary amines.
Oxidation: Carboxylic acids or nitriles, depending on the extent of oxidation.
科学研究应用
(2-Cyanoethyl)trimethylammonium chloride is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, particularly in the preparation of quaternary ammonium salts and ionic liquids.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of surfactants, phase transfer catalysts, and as an antistatic agent in the textile industry.
作用机制
The mechanism by which (2-Cyanoethyl)trimethylammonium chloride exerts its effects depends on its application:
Chemical Reactions: The compound acts as a nucleophile or electrophile, facilitating various organic transformations.
Biological Systems: It can interact with biological molecules through ionic interactions, hydrogen bonding, and hydrophobic effects, altering their properties and functions.
Industrial Applications: Its quaternary ammonium structure imparts surface-active properties, making it effective in reducing static charge and enhancing solubility.
相似化合物的比较
(2-Cyanoethyl)dimethylammonium chloride: Similar structure but with two methyl groups instead of three.
(2-Cyanoethyl)triethylammonium chloride: Similar structure but with ethyl groups instead of methyl groups.
(2-Cyanoethyl)pyridinium chloride: Contains a pyridinium ring instead of the trimethylammonium group.
Uniqueness: (2-Cyanoethyl)trimethylammonium chloride is unique due to its specific combination of a cyano group and a trimethylammonium group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactivity and molecular interactions.
属性
CAS 编号 |
82317-52-0 |
|---|---|
分子式 |
C6H13ClN2 |
分子量 |
148.63 g/mol |
IUPAC 名称 |
2-cyanoethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H13N2.ClH/c1-8(2,3)6-4-5-7;/h4,6H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
XVHOPCXTNOPRIP-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCC#N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


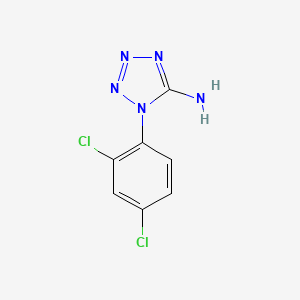
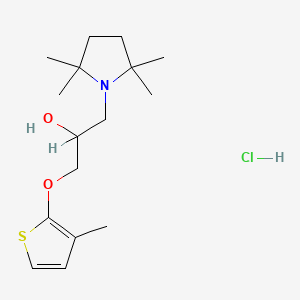
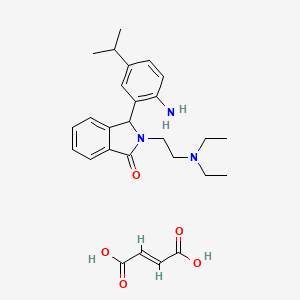


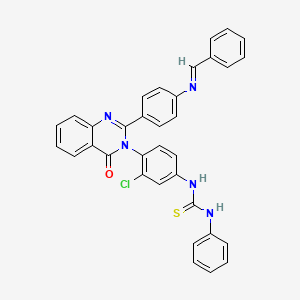
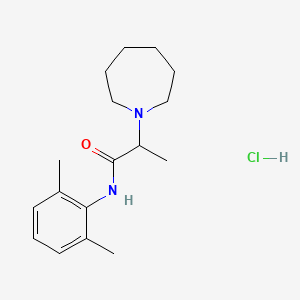
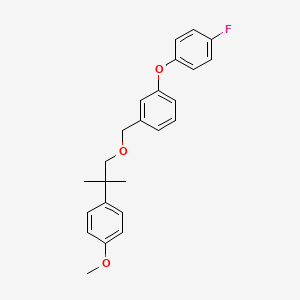

![N(sup delta)-Desoxycholyl-delta-aminophalloin [German]](/img/structure/B12759848.png)
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate](/img/structure/B12759852.png)
